

# An In-depth Technical Guide to (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid

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## Compound of Interest

**Compound Name:** (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid

**Cat. No.:** B1418417

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CAS Number: 913835-34-4

## Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged from the periphery of chemical curiosities to become indispensable tools in the arsenal of medicinal chemists.<sup>[1][2]</sup> Their unique ability to form reversible covalent bonds with diols, coupled with their utility as key building blocks in carbon-carbon bond-forming reactions, has cemented their role in the synthesis of complex bioactive molecules.<sup>[1]</sup> The approval of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma, has vanquished early concerns about the toxicity of boron-containing compounds and spurred a renaissance in their investigation.<sup>[2][3]</sup>

**(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid** is a bespoke building block that offers a trifecta of functionalities: a reactive boronic acid moiety for cross-coupling reactions, a methoxy group that influences electronic properties and conformation, and a diethylcarbamoyl (benzamide) group that can act as a hydrogen bond acceptor and impart desirable pharmacokinetic properties. This guide provides a comprehensive technical overview of this

reagent, from its fundamental properties and synthesis to its practical applications and analytical characterization, designed for researchers and scientists in drug development.

## Physicochemical and Structural Characteristics

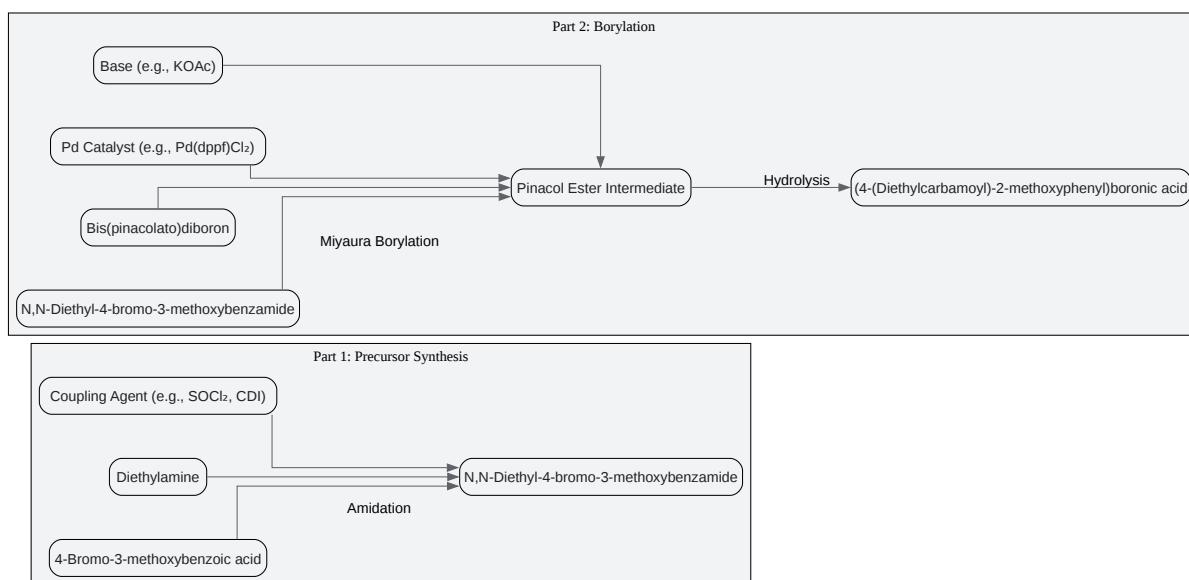
A thorough understanding of a molecule's properties is foundational to its effective application. Below is a summary of the key characteristics of **(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid**.

Property	Value	Source
CAS Number	913835-34-4	[4]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> BNO <sub>4</sub>	[4][5]
Molecular Weight	251.09 g/mol	[1][5]
IUPAC Name	(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid	[4]
Synonyms	N,N-DIETHYL 4-BORONO-3-METHOXYBENZAMIDE, [4-(DIETHYLCARBAMOYL)-2-METHOXY]PHENYLBORONIC ACID	[4]
Appearance	Typically a white to off-white solid	Inferred
Purity	Commercially available up to 97%	[5]

## Proposed Synthesis and Purification Workflow

While a specific, peer-reviewed synthesis for **(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid** is not readily available in the literature, a robust and logical synthetic route can be proposed based on established organometallic methodologies. The workflow involves two primary stages: the synthesis of the key benzamide precursor followed by a borylation reaction.

## Diagram of Proposed Synthetic Pathway



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Caption: Proposed two-part synthesis of the target compound.

## Part 1: Synthesis of N,N-Diethyl-4-bromo-3-methoxybenzamide (Precursor)

The initial step involves the formation of the benzamide from the corresponding carboxylic acid.

Protocol:

- Activation of Carboxylic Acid: To a solution of 4-Bromo-3-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere ( $N_2$  or Ar), add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or thionyl chloride (1.2 eq).<sup>[6][7]</sup> Stir the reaction at room temperature until the acid is fully activated (typically 1-2 hours, can be monitored by IR for disappearance of the broad O-H stretch).
- Amidation: Cool the reaction mixture to 0 °C. Add diethylamine (2.5 eq) dropwise.<sup>[8]</sup>
- Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated  $NaHCO_3$  solution, and brine.
- Isolation: Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-4-bromo-3-methoxybenzamide. This precursor can be purified by column chromatography if necessary.

## Part 2: Miyaura Borylation and Hydrolysis

This step introduces the boronic acid functionality via a palladium-catalyzed reaction.

Protocol:

- Reaction Setup: In a Schlenk flask, combine N,N-diethyl-4-bromo-3-methoxybenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as  $Pd(dppf)Cl_2$  (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq).

- Solvent and Reaction: Add a suitable anhydrous solvent (e.g., dioxane or DMSO) and degas the mixture. Heat the reaction under an inert atmosphere at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
- Intermediate Isolation: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. The solvent is then removed in vacuo to yield the crude boronate ester intermediate.
- Hydrolysis to Boronic Acid: The crude pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., 2M HCl) in a solvent like diethyl ether or THF, or by transesterification with a phase-transfer catalyst.
- Final Purification: The final product, **(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid**, often presents purification challenges due to its amphiphilic nature and tendency to form boroxines (anhydrides).

## Purification Strategies for Arylboronic Acids

Purification is a critical step that often requires specialized techniques beyond standard silica gel chromatography.

- Recrystallization: For solid materials, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) can be highly effective.[9][10]
- Acid-Base Extraction: A common method involves dissolving the crude product in a nonpolar organic solvent (like diethyl ether) and extracting with a mild aqueous base (e.g., NaOH).[11] The boronic acid forms a water-soluble boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified, causing the pure boronic acid to precipitate, which can be collected by filtration.[11]
- Specialized Chromatography: Standard silica gel can lead to decomposition. Using boric acid-treated silica gel or neutral alumina can mitigate this issue.[9][12]

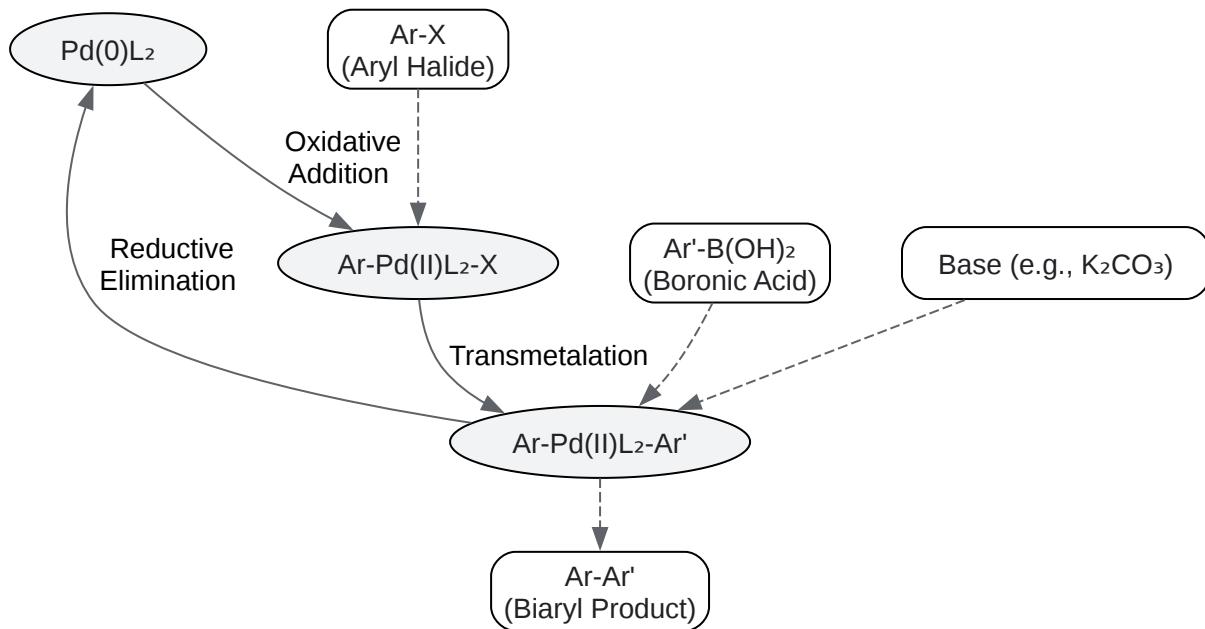
## Key Applications in Medicinal Chemistry and Organic Synthesis

The structural motifs within **(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid** make it a valuable reagent for creating diverse molecular architectures.

## Suzuki-Miyaura Cross-Coupling Reactions

This is the paramount application of arylboronic acids.<sup>[13][14]</sup> They serve as the organoboron component in this palladium-catalyzed reaction to form C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds with aryl, heteroaryl, or vinyl halides/triflates. The presence of the methoxy and diethylcarbamoyl groups can influence the electronic nature of the aromatic ring, thereby modulating its reactivity and the properties of the final product.

## Diagram of Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is prized for its mild conditions and high tolerance of various functional groups, making it a cornerstone of modern drug synthesis.<sup>[13][15]</sup>

## Scaffold for Bioactive Molecules

The benzamide moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. By incorporating this feature directly into the boronic acid building block, chemists can rapidly synthesize libraries of compounds for screening. The N,N-diethyl substitution prevents the formation of intermolecular hydrogen bonds that can lead to poor solubility, a common issue with primary and secondary amides.

## Analytical Characterization

Confirming the identity and purity of **(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid** is crucial. A combination of spectroscopic and chromatographic techniques should be employed.

## Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: 3 signals in the aromatic region (~7.0-8.0 ppm).</li><li>- Methoxy Group: A singlet at ~3.9 ppm (3H).</li><li>- Ethyl Groups: Two signals, a quartet (~3.4 ppm, 4H) and a triplet (~1.2 ppm, 6H), corresponding to the -CH<sub>2</sub>- and -CH<sub>3</sub> groups of the diethylamide.</li><li>- Boronic Acid Protons: A broad singlet for the B(OH)<sub>2</sub> protons, which is D<sub>2</sub>O exchangeable.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon: A signal in the range of 165-170 ppm.</li><li>- Aromatic Carbons: Signals between 110-160 ppm, including the carbon attached to boron which will be a broad signal.</li><li>- Methoxy Carbon: A signal around 55-60 ppm.</li><li>- Ethyl Carbons: Signals for the -CH<sub>2</sub>- (~40-45 ppm) and -CH<sub>3</sub> (~13-15 ppm) groups.</li></ul>
FT-IR	<ul style="list-style-type: none"><li>- O-H Stretch: A broad band from the B(OH)<sub>2</sub> group around 3200-3500 cm<sup>-1</sup>.</li><li>- C=O Stretch: A strong amide carbonyl stretch around 1630 cm<sup>-1</sup>.</li><li>- C-O Stretch: A signal for the aryl-ether around 1250 cm<sup>-1</sup>.</li><li>- B-O Stretch: A strong band around 1350 cm<sup>-1</sup>.</li></ul>
Mass Spec (ESI)	<ul style="list-style-type: none"><li>- [M+H]<sup>+</sup>: Expected at m/z 252.1.</li><li>- [M-H]<sup>-</sup>: Expected at m/z 250.1.</li><li>- Dehydration products (e.g., loss of H<sub>2</sub>O) may also be observed.</li></ul>

## Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (MS) is the gold standard for assessing the purity of boronic acids.

Typical HPLC Method Conditions:

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid or 10 mM ammonium acetate to improve peak shape.
- Detection: UV detection (e.g., at 254 nm) and/or ESI-MS.

This methodology allows for the separation and quantification of the desired product from starting materials, by-products, and common impurities like boroxines.

## Conclusion

**(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid** represents a sophisticated and highly versatile building block for contemporary chemical research. Its pre-installed functionalities—a reactive boronic acid, a modulating methoxy group, and a pharmaceutically relevant diethylbenzamide—provide a streamlined pathway to complex molecules of interest. By understanding its synthesis, purification, and analytical characterization as detailed in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics and advanced materials.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418417#4-diethylcarbamoyl-2-methoxyphenyl-boronic-acid-cas-number]

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